molecular formula C12H18N4O4 B13459792 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13459792
M. Wt: 282.30 g/mol
InChI Key: SHNPSNVMLMQSNR-UHFFFAOYSA-N
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Description

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final Coupling: The final step involves coupling the cyclobutyl and triazole moieties under suitable reaction conditions to obtain the target compound.

Chemical Reactions Analysis

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group provides steric protection. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of a triazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic molecule notable for its unique structural features, including a triazole ring and a cyclobutyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.

Structural Features

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the triazole ring allows for hydrogen bonding and interaction with various biological targets, while the tert-butoxycarbonyl (Boc) protecting group enhances stability and reactivity.

Feature Description
Molecular FormulaC₁₂H₁₈N₄O₄
Molecular Weight282.30 g/mol
CAS Number2386435-06-7
Structural ComponentsTriazole ring, cyclobutyl group, Boc protecting group

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit a wide spectrum of antimicrobial activities. For instance, compounds related to the triazole structure have shown effectiveness against various bacterial strains and fungi. The specific compound may also exhibit similar properties due to its structural similarities with known antimicrobial agents .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Triazoles are known to interact with biological pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of triazoles can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth .

Study 1: Inhibition of Carbonic Anhydrases

In a study focusing on triazole derivatives, several compounds were tested for their ability to inhibit carbonic anhydrases IX and XII. The results indicated that certain triazole-containing compounds exhibited significant inhibition with low nanomolar KiK_i values, highlighting their potential as therapeutic agents in cancer treatment .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting that the compound's structure may confer similar antimicrobial properties .

The biological activity of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid is likely mediated through:

  • Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins.
  • Enzyme Inhibition : Interaction with enzymes such as carbonic anhydrases may hinder tumor growth.
  • Cellular Uptake : The Boc group enhances the lipophilicity of the compound, facilitating cellular uptake and bioavailability.

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)13-7-4-8(5-7)16-6-9(10(17)18)14-15-16/h6-8H,4-5H2,1-3H3,(H,13,19)(H,17,18)

InChI Key

SHNPSNVMLMQSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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